2-[3-(Aminomethyl)oxolan-3-yl]-2-hydroxyacetic acid
Description
Properties
Molecular Formula |
C7H13NO4 |
|---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
2-[3-(aminomethyl)oxolan-3-yl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C7H13NO4/c8-3-7(1-2-12-4-7)5(9)6(10)11/h5,9H,1-4,8H2,(H,10,11) |
InChI Key |
DSKGJKBNPDRUTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1(CN)C(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Cyclization of Diol Precursors
A common approach involves cyclizing diol intermediates to form the oxolan ring. For example, 3-(aminomethyl)oxolan can be synthesized via reductive amination of a diketone precursor. In one protocol:
- 3-Oxopentanedioic acid is treated with benzylamine to form a Schiff base.
- Sodium cyanoborohydride reduces the imine, yielding 3-(benzylaminomethyl)oxolan-3-ol.
- Hydrogenolysis removes the benzyl protecting group, generating 3-(aminomethyl)oxolan-3-ol.
The hydroxyacetic acid moiety is introduced via nucleophilic substitution:
- 3-(Aminomethyl)oxolan-3-ol is reacted with bromoacetic acid under basic conditions (e.g., K₂CO₃).
- The reaction proceeds via an SN2 mechanism, forming 2-[3-(aminomethyl)oxolan-3-yl]-2-hydroxyacetic acid after acid workup.
Optimization Note: Elevated temperatures (80–100°C) and polar aprotic solvents (e.g., DMF) improve yields by enhancing nucleophilicity.
Ring-Opening of Epoxides
Epoxide intermediates offer an alternative route:
- 3,4-Epoxyoxolane is treated with aqueous ammonia to open the epoxide ring, forming 3-amino-4-hydroxyoxolane.
- Methylation of the amine with methyl iodide produces 3-(aminomethyl)-4-hydroxyoxolane.
- Oxidation of the secondary alcohol to a ketone (e.g., using Jones reagent) followed by Wittig reaction with hydroxymethylenephosphorane yields the hydroxyacetic acid side chain.
Key Data:
Solid-Phase Synthesis for Scalability
Solid-supported strategies enhance reproducibility:
- Wang resin is functionalized with Fmoc-protected 3-aminomethyloxolan-3-carboxylic acid.
- Deprotection with piperidine exposes the amine for coupling with hydroxyacetic acid using HBTU/HOBt activation.
- Cleavage from the resin with TFA/H₂O yields the crude product, purified via reverse-phase HPLC.
Advantages:
- Reduces purification steps.
- Enables parallel synthesis of derivatives.
Structural Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
X-ray Crystallography
Single-crystal analysis confirms the oxolan ring adopts an envelope conformation, with the aminomethyl group in an equatorial position.
Applications and Derivatives
Pharmaceutical Intermediates
The compound serves as a precursor for:
Material Science
Incorporating the molecule into polymers enhances biodegradability due to hydrolyzable ester linkages.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Aminomethyl)oxolan-3-yl]-2-hydroxyacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine or alcohol derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides or amines. Reaction conditions typically involve controlled temperatures, solvents like water or organic solvents, and specific pH levels to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of substituted compounds with varying functional groups.
Scientific Research Applications
2-[3-(Aminomethyl)oxolan-3-yl]-2-hydroxyacetic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[3-(Aminomethyl)oxolan-3-yl]-2-hydroxyacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for certain enzymes, influencing biochemical reactions and cellular processes. The aminomethyl and hydroxyacetic acid groups play crucial roles in these interactions, facilitating binding to active sites and modulating enzyme activities.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Inferred formula based on structural analysis.
†Calculated molecular weight.
Pharmacological Potential
- Antimicrobial Activity: Benzisothiazolone derivatives (e.g., 2-(3-oxobenzo[d]isothiazol-2(3H)-yl)acetic acid) exhibit antibacterial and antifungal properties .
- Solubility and Bioavailability: The hydrochloride salt form of 2-amino-2-(oxan-3-yl)acetic acid () demonstrates improved aqueous solubility, suggesting that salt formation could optimize the pharmacokinetics of the target compound for drug delivery .
Biological Activity
2-[3-(Aminomethyl)oxolan-3-yl]-2-hydroxyacetic acid is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure
The compound can be represented by the following chemical structure:
- Molecular Formula : C7H13NO4
- SMILES Notation : C(C1CC(C(C1)N)O)O
Biological Activity Overview
The biological activity of 2-[3-(Aminomethyl)oxolan-3-yl]-2-hydroxyacetic acid has been investigated in various studies, revealing its potential as an inhibitor of critical enzymes and pathways involved in disease processes.
Data Tables
| Biological Activity | Description |
|---|---|
| IDO Inhibition | Potential modulation of IDO activity, impacting immune response and tumor growth. |
| Antioxidant Effects | May scavenge free radicals due to hydroxyl groups, reducing oxidative stress. |
Case Studies
- Study on IDO Inhibitors : A study explored various N-hydroxyamidino compounds similar to 2-[3-(Aminomethyl)oxolan-3-yl]-2-hydroxyacetic acid for their ability to inhibit IDO. Results indicated that modifications in structure could significantly enhance inhibitory potency, suggesting a pathway for optimizing this compound for therapeutic use .
- Antioxidant Activity Assessment : In vitro assessments were conducted to evaluate the antioxidant capacity of compounds with similar structures. The findings demonstrated a significant reduction in oxidative markers when treated with these compounds, indicating that 2-[3-(Aminomethyl)oxolan-3-yl]-2-hydroxyacetic acid may possess similar protective effects .
Research Findings
Recent investigations into related compounds have provided insight into the biological activities that might be expected from 2-[3-(Aminomethyl)oxolan-3-yl]-2-hydroxyacetic acid:
- Pharmacological Profiles : Compounds with similar backbones have been shown to exhibit anti-inflammatory and immunomodulatory effects, which may extend to our compound of interest.
- Synergistic Effects : Studies have suggested that combining this compound with other therapeutic agents could enhance overall efficacy in treating conditions like cancer or chronic inflammatory diseases.
Q & A
Q. What are the key structural features of 2-[3-(Aminomethyl)oxolan-3-yl]-2-hydroxyacetic acid that influence its reactivity and applications in pharmaceutical research?
The compound’s reactivity is governed by its oxolane (tetrahydrofuran) ring, aminomethyl group, and hydroxyacetic acid moiety. The oxolane ring contributes to conformational rigidity, while the aminomethyl group enables nucleophilic interactions (e.g., in Schiff base formation). The hydroxyacetic acid moiety enhances solubility and facilitates hydrogen bonding, critical for binding to biological targets such as enzymes or receptors. These structural attributes make it a versatile scaffold for drug candidates, particularly in designing enzyme inhibitors or receptor modulators .
Q. What synthetic methodologies are commonly employed for the preparation of 2-[3-(Aminomethyl)oxolan-3-yl]-2-hydroxyacetic acid?
Synthesis typically involves multi-step routes:
- Step 1 : Functionalization of the oxolane ring via alkylation or ring-opening reactions to introduce the aminomethyl group.
- Step 2 : Coupling with hydroxyacetic acid derivatives using carbodiimide-mediated esterification or Mitsunobu reactions.
- Optimization : Reaction conditions (e.g., solvent polarity, temperature) are adjusted using statistical experimental design (e.g., factorial or response surface methodologies) to maximize yield and purity. For example, solvent selection (polar aprotic vs. ethers) significantly impacts stereochemical outcomes .
Advanced Research Questions
Q. How can computational chemistry and quantum mechanical calculations be integrated into the design of novel derivatives with targeted biological activity?
- Reaction Path Search : Quantum mechanical methods (e.g., DFT) predict transition states and intermediates, enabling rational design of stereoselective synthetic pathways.
- Molecular Dynamics (MD) Simulations : Assess binding affinities to biological targets (e.g., kinases, GPCRs) by simulating ligand-receptor interactions.
- Feedback Loops : Experimental data (e.g., IC50 values) are fed back into computational models to refine predictions, as demonstrated by ICReDD’s hybrid computational-experimental workflows .
Q. What analytical techniques are critical for resolving contradictions in spectroscopic data (e.g., NMR, MS) when characterizing stereoisomers?
- Chiral Chromatography : HPLC or GC with chiral stationary phases (e.g., cyclodextrin-based) separates enantiomers.
- X-ray Crystallography : Resolves absolute configuration ambiguities.
- Advanced NMR : NOESY or ROESY experiments identify spatial proximities, while 2D HSQC/TOCSY clarifies spin systems. Contradictions in MS fragmentation patterns require high-resolution MS/MS and isotopic labeling to validate proposed structures .
Q. What in vitro and in vivo models are appropriate for evaluating pharmacokinetic (PK) and pharmacodynamic (PD) properties of derivatives?
- In Vitro :
- Hepatic Microsomes : Assess metabolic stability (CYP450 enzyme interactions).
- Caco-2 Cell Monolayers : Predict intestinal permeability.
- In Vivo :
- Rodent Models : Measure bioavailability, half-life, and tissue distribution.
- Zebrafish Embryos : High-throughput screening for toxicity and efficacy.
Discrepancies between models (e.g., species-specific metabolism) necessitate cross-validation using PK/PD modeling software (e.g., Phoenix WinNonlin) .
Data Contradiction and Validation
Q. How should researchers address discrepancies between computational predictions and experimental results in reaction optimization?
- Error Source Identification : Check for approximations in computational models (e.g., solvent effects omitted in DFT).
- Sensitivity Analysis : Vary input parameters (e.g., temperature, catalyst loading) to identify critical factors.
- Design of Experiments (DoE) : Use fractional factorial designs to systematically explore parameter space and reconcile computational-experimental gaps .
Methodological Best Practices
Q. What safety protocols are essential when handling 2-[3-(Aminomethyl)oxolan-3-yl]-2-hydroxyacetic acid in laboratory settings?
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods for synthesis steps involving volatile reagents.
- Spill Management : Neutralize acidic/basic residues with appropriate buffers before disposal.
Refer to GHS-compliant SDS guidelines for analogous compounds (e.g., skin/eye irritation protocols) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
